1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
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Description
1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is a useful research compound. Its molecular formula is C26H28N10O2S and its molecular weight is 544.64. The purity is usually 95%.
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Biological Activity
1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is a complex organic compound with potential therapeutic applications. Its structure includes a purine core and various functional groups that contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is C27H32N6O2 with a molecular weight of approximately 468.58 g/mol. Its structure allows for interactions with various biological targets, which can modulate several biochemical pathways.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. For instance, it may inhibit xanthine oxidoreductase (XOR), an enzyme involved in uric acid production, thereby influencing conditions such as hyperuricemia and gout . The compound's ability to interact with neurotransmitter receptors suggests potential applications in neurological disorders as well.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This activity can reduce oxidative stress and inflammation, which are critical in various diseases including cardiovascular disorders .
Anti-inflammatory Effects
Studies have shown that related purine derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .
Anticancer Properties
Preliminary studies indicate that the compound could exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the phenylpiperazine moiety may enhance its efficacy against specific cancer types by targeting cancer cell signaling pathways .
Case Studies
- Gout Management : A study demonstrated that compounds inhibiting XOR could significantly lower serum uric acid levels in patients with gout. The mechanism involves reducing uric acid synthesis, thus alleviating symptoms associated with hyperuricemia .
- Neuroprotective Effects : In animal models, related compounds have shown promise in protecting against neurodegenerative diseases by modulating neurotransmitter levels and reducing neuronal apoptosis .
Data Table: Biological Activities
Properties
CAS No. |
850914-76-0 |
---|---|
Molecular Formula |
C26H28N10O2S |
Molecular Weight |
544.64 |
IUPAC Name |
1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C26H28N10O2S/c1-31-22-21(23(37)32(2)26(31)38)35(17-18-39-25-28-29-30-36(25)20-11-7-4-8-12-20)24(27-22)34-15-13-33(14-16-34)19-9-5-3-6-10-19/h3-12H,13-18H2,1-2H3 |
InChI Key |
DHKMYMIJHXNAKC-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCSC5=NN=NN5C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.